1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a sulfanylmethyl group bearing a 3-fluorophenyl moiety. The presence of multiple electronegative substituents (Cl, F) and the sulfur-containing bridge (sulfanylmethyl) confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-5-4-9(6-13(12)16)8-17-11-3-1-2-10(15)7-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARSOQCRLRQABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of halogenated benzene derivatives as starting materials. The synthetic route may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Sulfurization: Attachment of the sulfanylmethyl group to the benzene ring through a nucleophilic substitution reaction.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled aromatic compounds.
Scientific Research Applications
Chemistry
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for versatile modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized to study various biochemical pathways and interactions. Its ability to form covalent bonds with target molecules can lead to significant alterations in their structure and function, impacting cellular processes such as signal transduction and enzyme activity modulation.
Industry
This compound finds application in the production of specialty chemicals and materials. Its unique properties enable the creation of products with enhanced performance characteristics, such as improved stability or reactivity.
Research indicates that this compound exhibits potential biological activities:
Antioxidant Properties
The presence of the sulfanylmethyl group may contribute to antioxidant properties, making it a candidate for further exploration in therapeutic applications targeting oxidative stress.
Antimicrobial Activity
Studies have shown that structurally similar compounds possess antimicrobial properties against various pathogens, suggesting potential use in developing antibacterial agents.
Anticancer Research
Investigations into related compounds have revealed anticancer properties, with some derivatives inducing apoptosis in cancer cells. These findings highlight the potential for developing new cancer therapies based on this compound's structure.
Case Studies
- Antimicrobial Studies : Research demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents.
- Anticancer Research : A study explored thiazole-based compounds related to this structure, revealing their ability to inhibit tumor growth in vitro, paving the way for future cancer treatment research.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the sulfanylmethyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
1-Chloro-2-fluoro-4-[(2-fluorophenyl)sulfanylmethyl]benzene
- Structural Difference : The sulfanylmethyl group is attached to a 2-fluorophenyl ring instead of 3-fluorophenyl.
- Impact : The ortho-fluorine position may induce steric hindrance and alter π-π stacking interactions compared to the para-fluorine analog. Crystal structure data from related compounds (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) suggest that fluorine positioning influences dihedral angles (e.g., 84.8° vs. 9.6° between aromatic rings) and hydrogen-bonding networks .
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
- Structural Difference : The sulfanylmethyl group is linked to a 3,4-difluorophenyl ring.
- Such modifications are common in agrochemicals (e.g., sulfenone derivatives in pesticides) .
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the chlorine and 3-fluorophenyl-sulfanylmethyl moiety.
- Impact: The -CF₃ group is a stronger electron-withdrawing group than Cl or F, which could drastically alter solubility, metabolic stability, and intermolecular interactions. This compound is noted for its hazardous nature, requiring stringent safety protocols .
Electronic and Reactivity Profiles
EWG = Electron-Withdrawing Group
Intermolecular Interactions and Crystal Packing
- The target compound’s sulfur atom and fluorinated aryl groups may engage in weak C–H···F/S hydrogen bonds, as observed in structurally related compounds (e.g., π-π stacking at 3.76 Å centroid distances and zigzag chain formation along crystal axes) .
- Steric differences in analogs (e.g., 2-fluorophenyl vs. 3-fluorophenyl) influence dihedral angles between aromatic rings, affecting crystallinity and melting points .
Biological Activity
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of aromatic compounds characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring. The structural formula can be represented as , with a molecular weight of approximately 305.2 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, studies have shown that chloro- and fluoro-substituted compounds demonstrate significant activity against various bacterial strains.
Case Study: Antimicrobial Assays
A comparative study assessed the antimicrobial effects of several substituted thiocarboxyhydrazones, revealing that compounds with both chloro and fluoro groups tend to show enhanced activity against Candida albicans and Escherichia coli. Specifically, the presence of fluorine in the meta position was correlated with increased antibacterial potency, while the introduction of electron-withdrawing groups generally improved efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity Results
| Compound | MIC (μmol/L) against C. albicans | MIC (μmol/L) against E. coli | MIC (μmol/L) against MRSA |
|---|---|---|---|
| Compound 1 | 12.5 | 25 | No Activity |
| Compound 2 | 6.25 | 12.5 | 50 |
| Compound 3 | 3.125 | 6.25 | 25 |
The biological activity of this compound is believed to stem from its ability to form covalent bonds with specific molecular targets within microbial cells. This interaction can disrupt critical biochemical pathways, leading to cell death or inhibition of growth. The compound's structure allows it to engage in electrophilic aromatic substitution reactions, which can modify target proteins or nucleic acids, thereby influencing microbial viability .
Anticancer Potential
Emerging research also suggests that halogenated compounds can exhibit anticancer properties. For instance, studies on similar fluorinated benzyl thiosemicarbazides have indicated that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of fluorinated compounds highlighted that those with electron-withdrawing groups at specific positions on the benzene ring demonstrated enhanced cytotoxicity against breast and lung cancer cell lines. The presence of fluorine was particularly noted to increase lipophilicity, facilitating better membrane penetration and cellular uptake .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | IC50 (μM) against MCF-7 | IC50 (μM) against A549 |
|---|---|---|
| Compound A | 15 | 20 |
| Compound B | 8 | 10 |
| Compound C | 5 | 7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
